1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Description
1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a methoxy-propylphenoxy ethoxy group, making it a unique molecule with specific chemical properties.
Properties
IUPAC Name |
1-[2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-4-5-17-6-7-18(19(16-17)22-3)24-15-14-23-13-12-21-10-8-20(2)9-11-21;/h6-7,16H,4-5,8-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPKGGLGJUDYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-4-propylphenol with ethylene oxide to form 2-(2-methoxy-4-propylphenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethyl ether to form 2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethanol.
Piperazine Substitution: The final step involves the reaction of the etherified intermediate with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: Used as a probe in studying receptor-ligand interactions.
Industrial Applications: Employed in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-propylphenol: Shares the methoxy-propylphenol moiety but lacks the piperazine ring.
4-methylpiperazine: Contains the piperazine ring but lacks the phenoxy ethoxy substitution.
Uniqueness
1-[2-[2-(2-Methoxy-4-propylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its combination of a piperazine ring with a methoxy-propylphenoxy ethoxy group, providing distinct chemical and biological properties not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
